N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide
Description
N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an acetylamino group, a phenyl ring, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C25H23N3O3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-18(29)26-21-8-10-22(11-9-21)27-25(30)16-28-14-13-20-7-12-23(15-24(20)28)31-17-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
IOFGCRUWSXOQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The benzyloxy group is then introduced via a nucleophilic substitution reaction.
The acetylamino group is introduced through acetylation of the corresponding amine. The final step involves coupling the indole derivative with the acetylamino phenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution of the benzyloxy group can yield various substituted indole derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The acetylamino group can enhance the compound’s binding affinity to its targets, while the benzyloxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
- N-[4-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide
Uniqueness
N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group, in particular, differentiates it from other similar compounds and can influence its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 413.5 g/mol
- CAS Number : 1219570-67-8
The compound's structure features an indole moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it has been noted to interact with kinases and phosphatases that regulate cell signaling pathways.
- Receptor Modulation : The structural features of the compound suggest potential interactions with various receptors, including those involved in neurotransmission and immune responses.
- Antioxidant Activity : Preliminary studies indicate that this compound might exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines. The IC values ranged from 0.5 to 10 µM, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on the indole framework and evaluated their biological activities. One notable finding was that modifications at the indole nitrogen significantly enhanced antiproliferative activity against cancer cells while maintaining low toxicity in normal cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
